

# "reproducibility of experimental findings for 4-(2-Cyclopropylethenyl)morpholine"

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## Compound of Interest

Compound Name: 4-(2-Cyclopropylethenyl)morpholine

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## A Comparative Guide to the Synthesis of Substituted Morpholines

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical and metabolic properties that can enhance the pharmacokinetic profile of bioactive molecules.<sup>[1][2][3]</sup> This guide provides a comparative overview of synthetic methodologies for producing substituted morpholines, offering insights into the reproducibility and efficiency of various experimental protocols. The information presented is intended to assist researchers in selecting and optimizing synthetic routes for the development of novel morpholine-containing compounds.

## Comparative Synthesis Data

The following table summarizes key quantitative data from representative synthetic protocols for producing substituted morpholines. Direct comparison of "reproducibility" is challenging without standardized, multi-laboratory studies. However, a comparison of reported yields and reaction conditions can provide an initial assessment of a method's potential efficiency and robustness.

Product	Starting Materials	Key Reagents /Catalysts	Solvent(s)	Reaction Conditions	Yield (%)	Reference
4-(2-Indenylethyl)morpholine	N-(2-chloroethyl)morpholine hydrochloride, Indene	n-butyllithium	THF	-78°C to rt	71	[4]
4-(2-(Arylsulfonyl)ethyl)morpholine	4-(2-Aminoethyl)morpholine, Arylsulfonyl chlorides	10% Na <sub>2</sub> CO <sub>3</sub>	Water	Not specified	-	[5]
C2-Functionalized, N-Benzyl Protected Morpholines	Aldehyde, N-benzylethanolamine	Organocatalyst	Not specified	Not specified	35-60	[6]
Sila-analogues of Morpholine Antifungals	Carboxylic acid, Piperidine	EDC·HCl, HOBT	CH <sub>2</sub> Cl <sub>2</sub>	Not specified	-	[7]
5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol	Morpholin-N-acetothiosemicarbazide	NaOH, HCl	Not specified	Not specified	-	[8]

Note: A dash (-) indicates that the specific data point was not provided in the referenced literature. The yield for C2-functionalized morpholines represents the overall yield for a multi-step synthesis.

## Featured Experimental Protocols

Below are detailed methodologies for the synthesis of select substituted morpholines, providing a basis for laboratory replication and adaptation.

### Protocol 1: Synthesis of 4-(2-Indenylethyl)morpholine[4]

This protocol describes a method for attaching an indenyl group to the morpholine nitrogen via an ethyl linker.

Materials:

- N-(2-chloroethyl)morpholine hydrochloride
- Indene
- n-butyllithium (2.5 M solution in hexane)
- Tetrahydrofuran (THF), anhydrous
- Magnesium sulfate (MgSO<sub>4</sub>)
- Dichloromethane

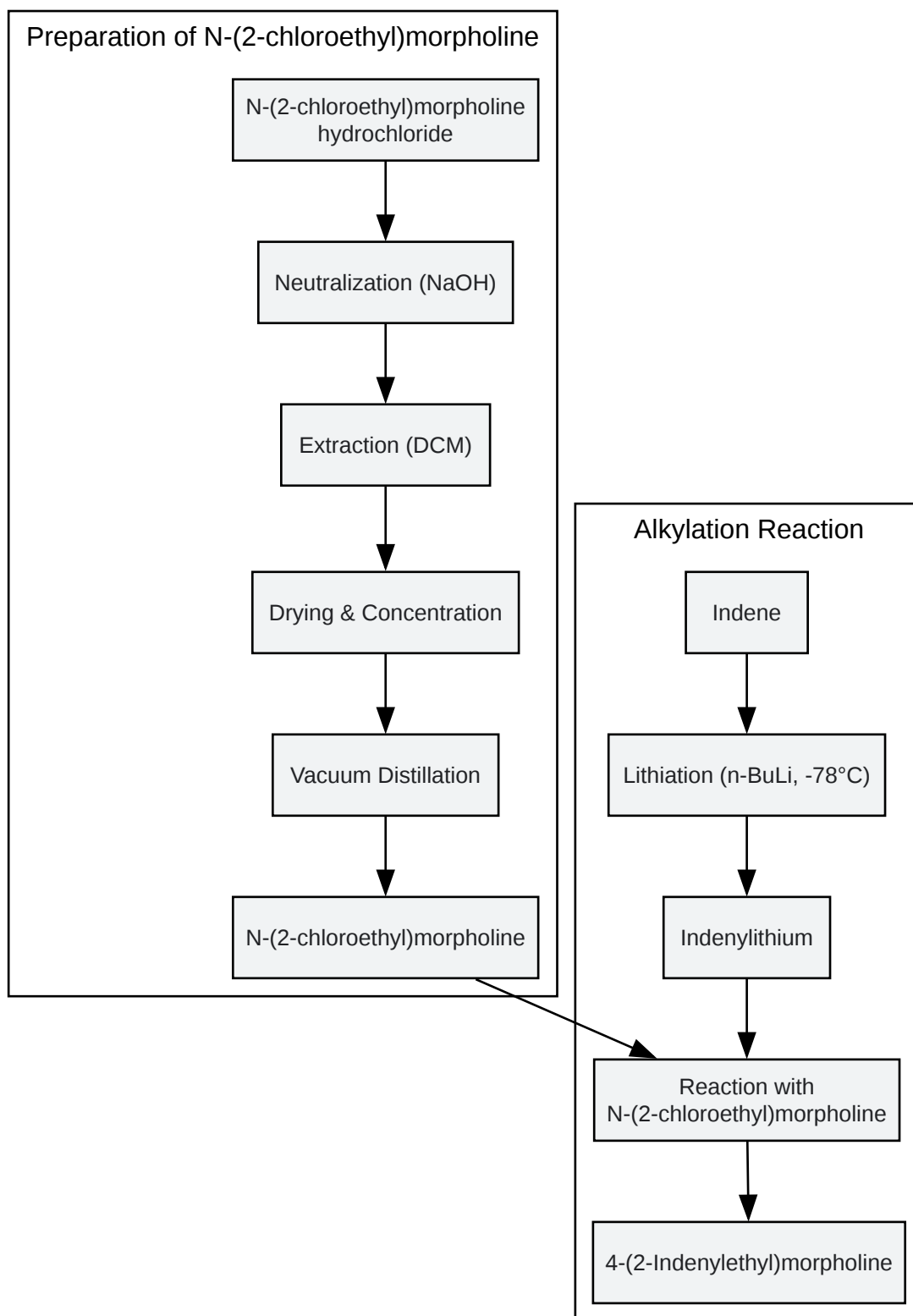
Procedure:

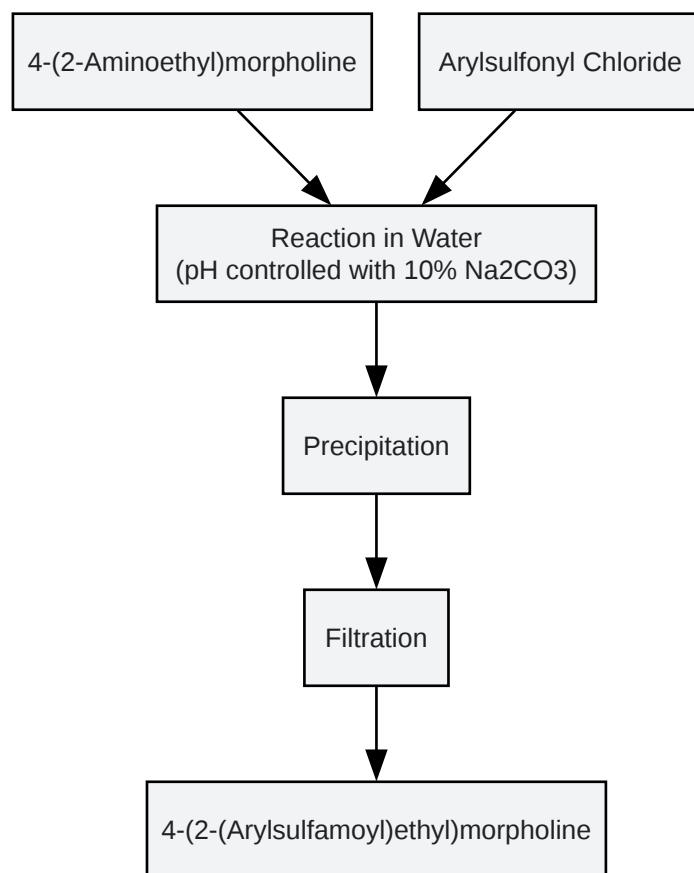
- Preparation of N-(2-chloroethyl)morpholine: Dissolve N-(2-chloroethyl)morpholine hydrochloride (20.0 g, 108 mmol) in water (100 ml). Neutralize the solution to pH 11 with aqueous sodium hydroxide. Extract the aqueous layer with dichloromethane. Wash the organic layer with water, dry over MgSO<sub>4</sub>, and concentrate under reduced pressure. Purify the product by vacuum distillation to yield colorless oil.
- Lithiation of Indene: To a solution of indene in anhydrous THF at -78°C under an argon atmosphere, add n-butyllithium dropwise via syringe. Stir the resulting bright yellow solution

for 1 hour.

- Alkylation: Warm the solution from the previous step to room temperature. Cannulate this solution into a constant-addition dropping funnel and dilute with THF. Add this solution dropwise to a solution of N-(2-chloroethyl)morpholine in THF.
- Work-up and Purification: After the reaction is complete, quench the reaction with an appropriate reagent. Extract the product and purify using standard chromatographic techniques to obtain 4-(2-indenylethyl)morpholine.

Logical Workflow for the Synthesis of 4-(2-Indenylethyl)morpholine





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